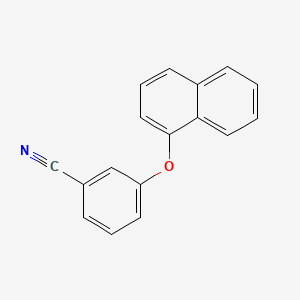

3-(1-Naphthyloxy)benzonitrile

Description

3-(1-Naphthyloxy)benzonitrile is a benzonitrile derivative characterized by a naphthyloxy group (-O-C₁₀H₇) substituted at the 3-position of the benzene ring. Its molecular formula is C₁₇H₁₁NO, with a molecular weight of 245.28 g/mol. The compound is structurally defined by a nitrile (-C≡N) group at the benzonitrile core and a 1-naphthyloxy ether linkage. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Key features:

- Electronic profile: The naphthyloxy group is electron-donating due to the oxygen atom’s lone pairs, while the nitrile group is electron-withdrawing. This combination creates a polarized aromatic system.

- Applications: Primarily used in the synthesis of complex molecules, including bioactive compounds and materials science applications.

Properties

IUPAC Name |

3-naphthalen-1-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-12-13-5-3-8-15(11-13)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUMVXHOGLJHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthyloxy)benzonitrile typically involves the reaction of 1-naphthol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1-Naphthol+3-BromobenzonitrileK2CO3,DMF,Refluxthis compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products:

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(1-Naphthyloxy)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1-Naphthyloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzonitrile Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 3-nitrobenzonitrile) increase the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitution reactions .

- Bulky substituents (e.g., naphthyloxy) hinder steric accessibility, making this compound less reactive in bulk-sensitive reactions but advantageous in directing regioselectivity .

- Electron-donating groups (e.g., dimethylamino) enhance halogen-bonding interactions, as demonstrated in studies with CHI₃ .

Table 2: Functional Performance in Research Studies

Key Insights :

- 3FMAB exhibits superior antioxidant activity compared to ascorbic acid, attributed to the redox-active ferrocene moiety .

- Antimicrobial activity in oxadiazole-containing analogs () highlights the role of heterocyclic substituents in enhancing bioactivity .

Thermodynamic and Spectroscopic Behavior

- 3-(Dimethylamino)benzonitrile forms stable halogen-bonded complexes with CHI₃ (K = 2.8 × 10² M⁻¹), as evidenced by UV-Vis and NMR spectral shifts .

- In contrast, This compound ’s bulky substituent likely reduces such interactions due to steric hindrance, though experimental data are lacking.

Biological Activity

3-(1-Naphthyloxy)benzonitrile is a compound that has garnered attention in various fields of biological research, particularly in proteomics and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a naphthalene ring attached to a benzonitrile moiety. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H11NO

- Molecular Weight : 237.25 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its interactions with proteins and potential therapeutic applications. Notably, it has been utilized in proteomics research to investigate protein interactions and functions, which is crucial for understanding cellular mechanisms and disease pathways .

The compound's mechanism of action involves its ability to bind to specific protein targets, influencing their activity. This interaction can lead to alterations in signaling pathways that are critical for various biological processes. The precise molecular targets and the nature of these interactions remain an area of active research.

Case Study 1: Proteomics Research

In a study focusing on the utility of this compound in proteomics, researchers demonstrated its effectiveness in probing protein interactions. The compound was used to identify binding partners of target proteins, revealing insights into cellular functions and potential therapeutic targets .

Case Study 2: Anticancer Activity

Another significant area of research has involved evaluating the anticancer properties of this compound. In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation. For example, studies reported an IC50 value indicating effective concentration levels required for significant anticancer activity .

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer (various cell lines) | [Insert Value] |

| Compound A | Antimicrobial | [Insert Value] |

| Compound B | Anti-inflammatory | [Insert Value] |

This table illustrates the varying degrees of biological activity among related compounds, highlighting the potential specificity and efficacy of this compound.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

- Therapeutic Applications : Evaluating its efficacy in vivo for potential therapeutic uses, particularly in cancer treatment.

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure can enhance or alter its biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.